
Methyl o-tolylacetate
Descripción general
Descripción
Methyl o-tolylacetate is a chemical compound that is related to the family of esters. It is derived from o-tolylacetic acid and methanol. While the specific compound "Methyl o-tolylacetate" is not directly discussed in the provided papers, related compounds and methodologies can provide insight into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of Methyl o-tolylacetate. For instance, the synthesis of O-Methyl m-Tolylcarbamothioate involves the reaction of m-tolylcarbamothioate with methanol to introduce the methyl group . Similarly, the synthesis of 2-(4-bromomethylphenyl) propionic acid and its ester derivatives from ethyl p-tolylacetate involves methylation steps that could be relevant for synthesizing Methyl o-tolylacetate .
Molecular Structure Analysis
The molecular structure of Methyl o-tolylacetate would consist of a benzene ring substituted with a methyl group and an ester functional group. The crystallographic study of O-Methyl m-Tolylcarbamothioate provides insights into the structural aspects of methylated tolyl compounds, which could be extrapolated to understand the molecular geometry and potential intermolecular interactions of Methyl o-tolylacetate .
Chemical Reactions Analysis
The chemical reactivity of Methyl o-tolylacetate can be inferred from the reactions of similar compounds. For example, the decarboxylative Claisen rearrangement reactions of allylic tosylmalonate esters demonstrate the reactivity of tosylacetate derivatives under sigmatropic rearrangement conditions . This suggests that Methyl o-tolylacetate could also undergo similar rearrangement reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl o-tolylacetate can be deduced from the properties of related compounds. The rapid synthesis of partially O-methylated alditol acetate standards for GC-MS analysis indicates that such compounds are amenable to gas chromatography and mass spectrometry, which implies that Methyl o-tolylacetate would likely have similar analytical characteristics . The relative activities of hydroxyl groups in methyl glycopyranosides after methylation also provide insights into the reactivity of hydroxyl groups in the presence of methyl esters .
Aplicaciones Científicas De Investigación
Methods of Application or Experimental Procedures: The catalyst is synthesized by loading the active component Au onto ZnO using the deposition–precipitation method. A silicon shell is then constructed on Au/ZnO using tetraethoxysilane (TEOS) to introduce hydrophobic groups. Trimethylchlorosilane (TMCS) is used as a hydrophobic modification reagent to prepare hydrophobic catalysts .
Results or Outcomes Obtained: The hydrophobic catalyst achieved a high MMA selectivity of over 95% at a temperature of 80 °C. The catalyst exhibited a water droplet contact angle of 111.2°, indicating its hydrophobic nature. Kinetic analysis revealed an activation energy of 22.44 kJ/mol for the hydrophobic catalyst .
Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Generally, it involves the extraction, purification, and analysis of proteins from biological samples. The use of “Methyl o-tolylacetate” in these processes would depend on the specific research goals .
Results or Outcomes Obtained: The outcomes of proteomics research using “Methyl o-tolylacetate” would depend on the specific objectives of the study. It could potentially contribute to the discovery of new proteins, the understanding of protein functions, or the development of new therapeutic strategies .
Methods of Application or Experimental Procedures: The specific methods of application in forensic science can vary widely depending on the particular experiment or study. Generally, it involves the extraction, purification, and analysis of DNA from biological samples. The use of “Methyl o-tolylacetate” in these processes would depend on the specific research goals .
Results or Outcomes Obtained: The outcomes of forensic science research using “Methyl o-tolylacetate” would depend on the specific objectives of the study. It could potentially contribute to the discovery of new proteins, the understanding of protein functions, or the development of new therapeutic strategies .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMRRXGTKTJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427373 | |
| Record name | Methyl o-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl o-tolylacetate | |
CAS RN |
40851-62-5 | |
| Record name | Methyl o-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

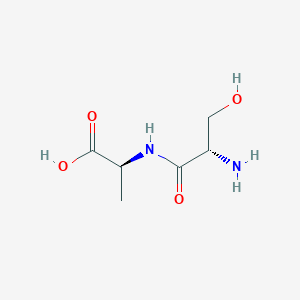

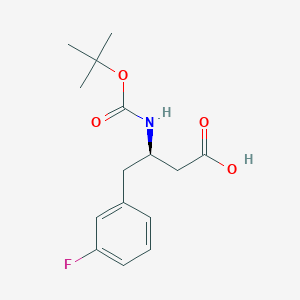


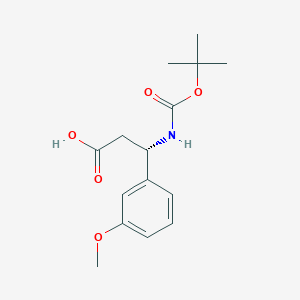

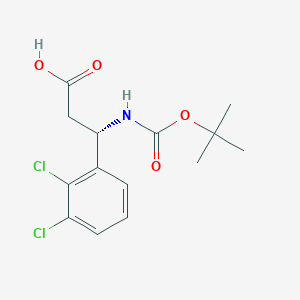


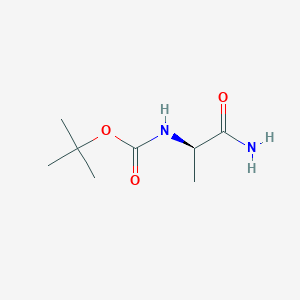

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)
